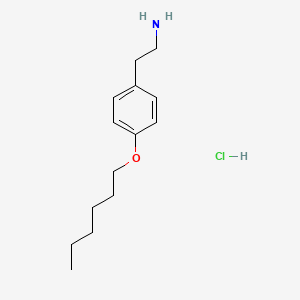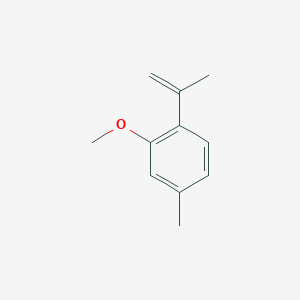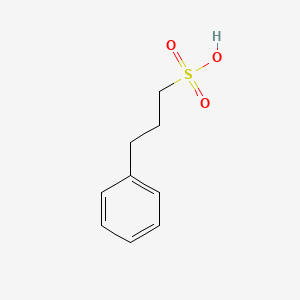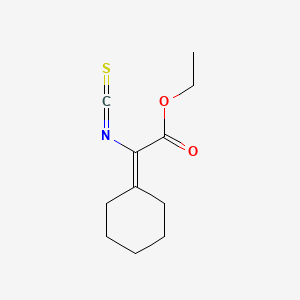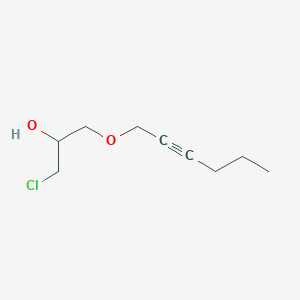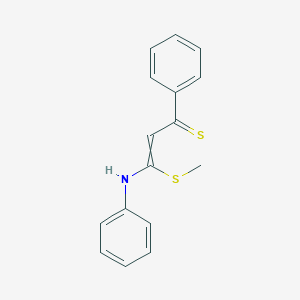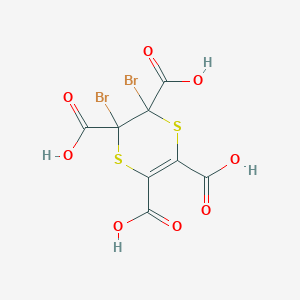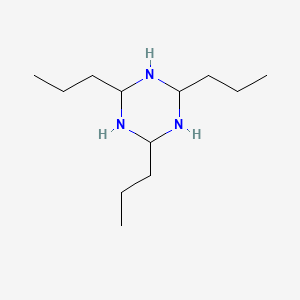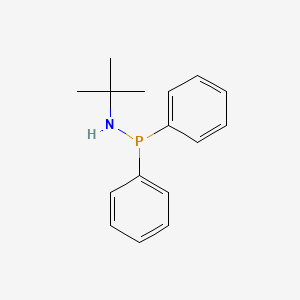
Deca-3,6-dienedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deca-3,6-dienedioic acid is an organic compound belonging to the class of medium-chain fatty acids. It is characterized by an aliphatic tail containing ten carbon atoms, with two double bonds located at the 3rd and 6th positions. This compound is weakly acidic, with a molecular formula of C10H14O4 and a molecular weight of 198.218 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Deca-3,6-dienedioic acid can be synthesized using various methods, including Heck-decarboxylate coupling. This method involves the use of dienedioic acid as a diene building block, which is commercially available and environmentally friendly. The reaction proceeds through a Heck-decarboxylate coupling procedure, where the carboxylic group acts as a directing group to promote the reaction and control regioselectivity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and reaction conditions, such as Suzuki, Still, and Hiyama couplings, are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: Deca-3,6-dienedioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of double bonds and carboxylic groups in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used to reduce the compound.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., bromine, chlorine) under specific conditions.
Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Deca-3,6-dienedioic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of polyenes and other complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of leukemia.
Industry: Utilized in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of deca-3,6-dienedioic acid involves its interaction with molecular targets and pathways. The compound exerts its effects through the Heck-decarboxylate coupling procedure, where the carboxylic group acts as a directing group to promote the reaction and control regioselectivity. This mechanism is crucial for its role as a diene building block in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Trans-trans-muconic acid: Another dienedioic acid used as a diene building block.
Dodeca-3,6-dienedioic acid: A similar compound with a longer carbon chain.
Uniqueness: this compound is unique due to its specific structure, which allows it to undergo a wide range of chemical reactions with high regioselectivity. Its use as a building block in the synthesis of polyenes and other complex molecules highlights its versatility and importance in scientific research .
Eigenschaften
CAS-Nummer |
38561-67-0 |
|---|---|
Molekularformel |
C10H14O4 |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
deca-3,6-dienedioic acid |
InChI |
InChI=1S/C10H14O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h1,3-4,6H,2,5,7-8H2,(H,11,12)(H,13,14) |
InChI-Schlüssel |
KAMQRFHJVKBUJF-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(=O)O)C=CCC=CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


